1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-
Description
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Properties
IUPAC Name |
[3,3,3-trifluoro-1,1-bis(phenylsulfanyl)prop-1-en-2-yl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3S3/c22-21(23,24)19(25-16-10-4-1-5-11-16)20(26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOENYNQUDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-: Synthesis, Properties, and Prospective Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 1-Propene, 3,3,3-trifluoro-1,1,2-tris(phenylthio)-, is a novel structure with no direct references in the current scientific literature. This guide is a theoretical exploration based on established principles of organofluorine and organosulfur chemistry, providing a prospective analysis of its synthesis, properties, and applications by drawing parallels with structurally related compounds.
I. Introduction: The Emerging Potential of Polyfunctionalized Trifluoromethylated Alkenes
The strategic incorporation of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with other functional motifs, such as thioethers, the resulting polyfunctionalized molecules offer a rich chemical space for the discovery of novel therapeutics and materials.
This technical guide focuses on the hypothetical molecule, 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- . This structure represents a unique convergence of a trifluoromethyl group on a propene backbone, extensively functionalized with three phenylthio substituents. Such a molecule can be viewed as a trifluoromethylated analogue of a ketene dithioacetal, a class of compounds known for their versatility in organic synthesis.[2][3]
This document will provide a comprehensive overview of a proposed synthetic strategy, explore the anticipated chemical reactivity, and discuss the potential applications of this novel compound, grounding the discussion in the well-established chemistry of related fluorinated and sulfur-containing molecules.
II. Proposed Synthesis of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-
A plausible synthetic route to the target molecule can be envisioned through a multi-step process commencing with a suitable trifluoromethylated starting material. A logical precursor would be a trifluoromethylated alkyne, which can undergo sequential additions of thiophenol.
Core Synthetic Strategy: Nucleophilic Addition to a Trifluoromethylated Alkyne
The proposed synthesis hinges on the nucleophilic addition of thiophenol to a trifluoromethyl-activated alkyne. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the carbon-carbon triple bond, making it susceptible to attack by nucleophiles like thiophenolates.
Step 1: Synthesis of a Trifluoromethylated Phenylalkyne Precursor
The synthesis would likely begin with a commercially available or readily synthesized trifluoromethylated alkyne, such as 3,3,3-trifluoro-1-phenylpropyne.
Step 2: Base-Catalyzed Thiol-yne Addition of Thiophenol
The addition of thiols to activated alkynes, known as the thiol-yne reaction, is a well-established and efficient transformation.[4] This reaction can be catalyzed by a base, which deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion.
The initial addition of one equivalent of thiophenol to 3,3,3-trifluoro-1-phenylpropyne would likely yield a mixture of (E)- and (Z)-1-phenyl-2-(phenylthio)-3,3,3-trifluoropropene. The regioselectivity is driven by the electronic influence of the trifluoromethyl group.
Step 3: Further Nucleophilic Addition and Substitution
Subsequent additions of thiophenol to the initially formed vinyl sulfide are more challenging and may require harsher reaction conditions or a different strategy. An alternative and potentially more controlled approach would involve the synthesis of a di- or tri-halogenated trifluoropropene precursor, followed by nucleophilic substitution with thiophenolate.
A more viable proposed pathway is outlined below:
Detailed Experimental Protocol (Hypothetical)
Reaction Scheme:
Caption: Proposed synthetic pathway to the target molecule.
Materials:
-
3,3,3-Trifluoropropyne
-
Phenylsulfenyl chloride
-
Thiophenol
-
Sodium hydride (or other suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Synthesis of 1-Chloro-2-(phenylthio)-3,3,3-trifluoropropene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,3,3-trifluoropropyne in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of phenylsulfenyl chloride in THF. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Synthesis of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-: To a solution of thiophenol in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenolate. To this solution, add a solution of 1-chloro-2-(phenylthio)-3,3,3-trifluoropropene in THF dropwise. The reaction mixture is then refluxed for 24 hours. After cooling to room temperature, the reaction is quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
III. Anticipated Physicochemical Properties and Reactivity
The unique combination of a trifluoromethyl group and three phenylthio groups is expected to impart distinct physicochemical properties and reactivity to the target molecule.
Physicochemical Properties (Predicted):
| Property | Predicted Characteristic | Rationale |
| Lipophilicity | High | The presence of three phenyl rings and a trifluoromethyl group will significantly increase the molecule's lipophilicity.[1] |
| Thermal Stability | Moderate to High | The strong carbon-fluorine bonds contribute to thermal stability. |
| Chemical Stability | Stable under neutral and acidic conditions, potentially sensitive to strong bases and oxidizing agents. | The electron-rich sulfur atoms may be susceptible to oxidation. The C-S bonds could be cleaved under strongly basic conditions. |
| Polarity | Moderately Polar | The C-F and C-S bonds introduce polarity, but the overall molecule is dominated by nonpolar hydrocarbon and fluorocarbon moieties. |
Anticipated Reactivity:
The reactivity of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is expected to be dictated by the interplay of its functional groups.
-
Oxidation of Thioether Linkages: The sulfur atoms can be selectively oxidized to the corresponding sulfoxides and sulfones using reagents like m-CPBA or hydrogen peroxide. This would dramatically alter the electronic properties of the molecule, transforming the electron-donating thioether groups into strongly electron-withdrawing sulfoxide or sulfone groups.[5]
-
Reactions at the Double Bond: The electron density of the double bond will be influenced by both the trifluoromethyl group and the three phenylthio groups. While the trifluoromethyl group is electron-withdrawing, the sulfur atoms can donate electron density through resonance. This could allow for electrophilic addition reactions, although the steric hindrance from the three phenylthio groups might be a significant factor.
-
Cleavage of C-S Bonds: Under certain reductive or strongly basic conditions, cleavage of the carbon-sulfur bonds could occur, providing a route to further functionalization.
IV. Potential Applications in Research and Drug Development
The unique structural features of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- suggest several potential areas of application.
A. Building Block in Organic Synthesis
This molecule could serve as a versatile building block for the synthesis of more complex trifluoromethylated compounds. The phenylthio groups can be considered as leaving groups in certain cross-coupling reactions or can be modified to introduce further diversity. For example, the corresponding sulfones are excellent Michael acceptors.[6]
Potential Synthetic Transformations:
Sources
Electronic Structure and Bonding in Fluorinated Vinyl Sulfides
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
Fluorinated vinyl sulfides (FVS) represent a privileged structural motif in modern medicinal chemistry, bridging the gap between metabolic stability and tunable reactivity. Unlike their non-fluorinated counterparts, FVS scaffolds exhibit unique stereoelectronic properties driven by the interplay between the sulfur atom's polarizability and the fluorine atom's high electronegativity. This guide dissects the electronic architecture, synthesis, and reactivity of FVS systems, providing a roadmap for their application as bioisosteres and covalent warheads in drug development.
Part 1: Electronic Architecture & Bonding Dynamics
The reactivity of fluorinated vinyl sulfides is dictated by a "tug-of-war" between resonance donation and inductive withdrawal. Understanding these orbital interactions is critical for predicting stability and binding affinity.
Orbital Interactions and The "Push-Pull" Effect
In a generic vinyl sulfide (
-
Inductive Withdrawal (-I Effect): The high electronegativity of fluorine pulls
-electron density from the vinyl carbon, lowering the energy of the orbital (LUMO). This increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack (e.g., by cysteine thiols). -
Resonance Donation (+R Effect): The fluorine
lone pair can donate into the -system. However, due to the poor overlap between and versus the strong overlap of and , the specific position of the fluorine ( vs. ) drastically alters the electronic landscape.
Stereoelectronic Effects: The Anomeric Interaction
A critical, often overlooked interaction in
-
Interaction:
-
Consequence: The lone pair of the sulfur atom donates electron density into the antibonding orbital of the C-F bond.
-
Structural Impact: This interaction lengthens the C-F bond and shortens the C-S bond, stabilizing specific conformations (typically gauche in saturated systems, but dictating
preference in vinyl systems).
Visualization of Electronic Logic
Figure 1: Electronic interaction map showing the competing forces of Sulfur (donor) and Fluorine (donor/acceptor) on the vinyl system.
Part 2: Synthesis Protocols
High-fidelity synthesis of FVS requires methods that control stereochemistry (
Protocol A: Nucleophilic Thiol Addition to Fluorinated Alkynes
This method is preferred for generating
-
Mechanism: Anti-Markovnikov addition or Michael-type addition depending on substituents.
-
Substrate: 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) or similar activated alkynes.
Step-by-Step Methodology:
-
Preparation: Dissolve the fluorinated alkyne/alkene precursor (1.0 equiv) in DCE (0.125 M).
-
Activation: Add organic base (e.g.,
or DBU, 1.2 equiv). -
Addition: Dropwise addition of the thiol (
, 1.0 equiv) at to RT. -
Reaction: Stir for 0.5–2 hours. Monitor by TLC/F-NMR.
-
Workup: Quench with water, extract with DCM.
-
Purification: Silica gel chromatography (Note: FVS can be silica-sensitive; use neutralized silica if degradation is observed).
Data Summary: Base Compatibility
| Base | Solvent | Yield (%) | Stereoselectivity ( | Notes |
| DCE | 95 | >99:1 | Mild, general purpose. | |
| DBU | MeCN | 88 | 90:10 | Faster, risk of defluorination. |
| DMF | 92 | >99:1 | Best for acidic thiols. |
Protocol B: Palladium-Catalyzed Gem-Difluorovinyl Synthesis
For gem-difluorovinyl sulfides (
-
Reagents: Indole (substrate), Fluorinated Diazoalkane (
), Pd catalyst. -
Key Step:
-fluoride elimination.[1]
Workflow Diagram:
Figure 2: Catalytic cycle for gem-difluorovinyl sulfide synthesis via beta-fluoride elimination.
Part 3: Reactivity & Medicinal Applications[1][2][3][4]
Tunable Electrophilicity (The "Goldilocks" Zone)
Fluorinated vinyl sulfides act as "soft" electrophiles. They are less reactive than vinyl sulfones but more reactive than simple vinyl sulfides. This makes them ideal for Targeted Covalent Inhibitors (TCIs) .
-
Mechanism: Michael addition of a cysteine thiolate to the
-carbon. -
Fluorine Role: The fluorine atom on the
or position modulates the LUMO energy.
Metabolic Stability
The C-F bond blocks metabolic soft spots.
-
Oxidation Block: Fluorine substitution prevents epoxidation of the double bond by CYP450 enzymes.
-
Lipophilicity: Introduction of F typically increases
, improving membrane permeability without adding significant steric bulk.
Case Study: Cysteine Protease Inhibition
In studies involving cysteine proteases (e.g., Cathepsin K),
References
-
Mohamedy, H. H., et al. (2025).[6] A simple protocol for stereoselective construction of novel
-sulfanyl vinyl sulfonyl fluorides. Chemical Communications.[6] -
Yang, Z., et al. (2020).
-fluoride Elimination Reactions. Angewandte Chemie International Edition. -
Liao, M. S., & Scheiner, S. (2002). Electronic structure and bonding in unligated and ligated FeII porphyrins. Journal of Chemical Physics.
-
Britton, R., et al. (2020).
-Fluoro Sulfur Motifs. Chemistry – A European Journal. -
Gao, P., et al. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications.
-
Inoue, M., et al. (2025).
-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Vinyl Sulfonium Salts and Their Synthetic Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-
Abstract: This technical guide presents a comprehensive overview of the novel chemical entity, 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-. As this compound has not been previously described in the scientific literature, this document provides a prospective analysis, including a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications, particularly within the realm of drug discovery and materials science. The insights herein are grounded in established principles of organic chemistry and an extensive review of analogous fluorinated and sulfur-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of new chemical spaces.
Introduction and Rationale
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4] When combined with other pharmacologically relevant moieties, such as the phenylthio group known for its diverse biological activities, novel chemical structures with unique therapeutic potential can be envisioned.[5][6]
This guide introduces 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- , a previously unreported molecule. The convergence of a trifluoromethyl group and a tris(phenylthio)-substituted propene backbone suggests a compound with potentially interesting electronic and steric properties. This document serves as a foundational resource, providing a scientifically-grounded, albeit prospective, exploration of its synthesis, characterization, and potential utility.
Proposed Synthesis
The synthesis of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- can be logically approached through the nucleophilic substitution of a suitable polyhalogenated trifluoropropene precursor with thiophenol. A plausible starting material for this transformation is 1,1,2-trichloro-3,3,3-trifluoropropene, which can be prepared from the corresponding trichlorotrifluoropropane.
The proposed synthetic route involves a one-pot reaction where the trichlorinated precursor is treated with an excess of sodium thiophenolate. The reaction is anticipated to proceed via a series of elimination and addition steps, ultimately leading to the desired product. The formation of the 1,1-bis(phenylthio) moiety is characteristic of a ketene dithioacetal, a structural motif known to be accessible from gem-dihaloalkenes.[7]
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Prospective Synthesis
-
Preparation of Sodium Thiophenolate: To a solution of thiophenol (3.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (3.6 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the thiophenolate.
-
Nucleophilic Substitution: Cool the freshly prepared sodium thiophenolate solution to 0 °C. Add a solution of 1,1,2-trichloro-3,3,3-trifluoropropene (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-.
Physicochemical and Spectroscopic Characterization (Predicted)
The introduction of three phenylthio groups and a trifluoromethyl group is expected to result in a high molecular weight, lipophilic compound. The predicted properties and spectroscopic data are summarized below.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₁H₁₅F₃S₃ | Based on proposed structure. |
| Molecular Weight | 432.54 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow oil or low-melting solid | Typical for polysulfurated organic compounds. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc); Insoluble in water. | High lipophilicity due to three phenyl rings and a trifluoromethyl group.[2] |
| Predicted LogP | > 5.0 | The trifluoromethyl group and phenyl groups significantly increase lipophilicity.[2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 7.20–7.60 (m, 15H) | Complex multiplet corresponding to the protons of the three phenyl groups. |
| ¹³C NMR | δ 120-140 (multiple signals), δ 125.5 (q, ¹JCF ≈ 276 Hz), ~145 (alkene C), ~155 (alkene C) | Aromatic carbons, trifluoromethyl carbon (quartet due to C-F coupling), and two distinct alkene carbons.[8] |
| ¹⁹F NMR | δ -60 to -70 (s, 3F) | A singlet in the typical range for a CF₃ group attached to an sp² carbon.[8][9] |
| IR (cm⁻¹) | ~3060 (Ar C-H), ~1600 (C=C), ~1480, 1440 (Ar C=C), ~1100-1350 (strong, C-F), ~740, 690 (Ar C-H bend) | Characteristic vibrational modes for the functional groups present. |
| Mass Spec (EI) | m/z 432 (M⁺), 323 ([M-SPh]⁺), 214 ([M-2SPh]⁺), 109 ([PhS]⁺) | Molecular ion peak and expected fragmentation pattern involving loss of phenylthio radicals. |
Potential Applications and Scientific Merit
The unique combination of a trifluoromethyl group and three phenylthio substituents on a propene scaffold opens up several avenues for potential applications, primarily in drug discovery and materials science.
Caption: Logical workflow for evaluating the potential of the target compound.
Drug Development
-
Metabolic Stability: The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to block metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.[1][4]
-
Lipophilicity and Permeability: The high lipophilicity imparted by the three phenyl rings and the CF₃ group may enhance the compound's ability to cross biological membranes, which could be advantageous for targeting intracellular proteins or for central nervous system (CNS) penetration.[2]
-
Biological Activity: Compounds containing phenylthio moieties have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[5][6] The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the alkene backbone, potentially leading to novel interactions with biological targets.[4] The unique stereoelectronic profile of this molecule makes it an interesting candidate for screening in various disease models.
Materials Science
-
Fluorinated Polymers: Highly fluorinated and sulfur-containing organic molecules are of interest in the development of advanced materials.[10] The vinyl group in the target compound could potentially undergo polymerization or be incorporated as a co-monomer to create novel fluorinated polymers with unique thermal, chemical, and electronic properties.
-
Battery Technology: Sulfur-containing organic materials are being explored for applications in energy storage, such as in lithium-sulfur batteries.[11] The electrochemical properties of this compound could be investigated for such applications.
Conclusion
While 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- remains a hypothetical molecule, this in-depth prospective guide provides a solid foundation for its future synthesis and exploration. The proposed synthetic route is based on well-established chemical transformations, and the predicted physicochemical and spectroscopic properties offer a roadmap for its characterization. The convergence of the metabolically robust trifluoromethyl group with the biologically active phenylthio moieties suggests that this compound represents an intriguing new area of chemical space worthy of investigation by researchers in drug discovery and materials science.
References
- Mullard, A. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 2022.
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. 2024.
- Wechem. Design and biological activity of trifluoromethyl containing drugs. Wechem. 2025.
- Goti, A. et al. Radical Trifluoromethylation of a d-Mannose Derived Ketene Dithioacetal. Synthesis of 2-C-Trifluoromethyl Derivatives of d-glycero-d-galacto- and d-glycero-d-talo-Heptopyranose. The Journal of Organic Chemistry.
- Gillis, E. P. et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 2022.
- Ferreira, V. F. et al.
- ResearchGate. Synthesis of trifluoromethylated a-oxoketene dithioacetals a.
- ChemRxiv. Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C−O Bond Fragmentation of Trifluoroacetic Anhydride. ChemRxiv.
- Chen, J. et al. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- Frontiers.
- The Royal Society of Chemistry. Trifluoromethylthiolative 1,2-Difunctionalization of Alkenes with Diselenides and AgSCF3. The Royal Society of Chemistry. 2019.
- Taylor & Francis. Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety. Taylor & Francis. 2021.
- PubMed. Enhanced biological activity of carotenoids stabilized by phenyl groups. PubMed. 2015.
- Chen, J. et al. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- ACS Publications. Fluorinated Organic Porous Materials.
- ChemicalBook. Trifluoromethyl trifluorovinyl ether | 1187-93-5. ChemicalBook. 2025.
- MDPI. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. MDPI. 2023.
- Semantic Scholar. Fluorinated Ketene Dithioacetals. 4. Perfluoroketene Dithioacetals as Starting Materials for the Synthesis of α-Trifluoromethyl-γ-lactones. Semantic Scholar. 1995.
- ResearchGate. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents.
- RSC Publishing. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Publishing. 2015.
- Organic Chemistry Portal. Synthesis of trifluoromethyl alkenes. Organic Chemistry Portal.
- ACS Publications. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes.
- Green Chemistry (RSC Publishing). Photoinduced carbonylative synthesis of β-trifluoromethylated thioesters through 1,2-trifluoromethylation and carbonylation of alkenes. Green Chemistry (RSC Publishing).
- ChemRxiv.
- Smolecule. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8. Smolecule. 2023.
- Beilstein Journals.
- RSC Publishing.
- ResearchGate. X-ray crystallographic details of studied compounds.
- yavuzlab.
- Scientific Update. Fluorine and sulfur- an old combination with a new lease of life.
- ACS Publications. Fluorinated ketene dithioacetals. 2. Synthesis of 2-hydroperfluoro acid derivatives from perfluoroketene dithioacetals.
- PubMed Central. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. 2021.
- ResearchGate. Some fluorine-containing and sulfur-containing functional new reagents.
- PubMed Central. Versatile Reaction Pathways of 1,1,3,3,3‐Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl)
- Encyclopedia MDPI. Biological Activities of Thiophenes. Encyclopedia MDPI. 2024.
- AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. 2019.
- Wiley Online Library. Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl). Wiley Online Library.
- ACS Publications. Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis.
- ResearchGate. Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes.
- Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts.
- ResearchGate. Crystallographic data and details of data collection and refinement for C 78 (CF 3 ) 2n compounds.
- PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Journal of the Chemical Society (Resumed) (RSC Publishing). 676. Fluoro-olefins. Part II. Synthesis and reactions of some 3 : 3 : 3-trihalogenopropenes. Journal of the Chemical Society (Resumed) (RSC Publishing). 1953.
- ACS Publications. Visible-Light-Induced Intermolecular Trifluoromethyl Heteroarylation of Vinyl Ethers for the Syntheses of β-Trifluoromethyl Alkyl Thiochromones.
- Benchchem. Application Notes and Protocols for the Synthesis of (E)-1-Chloro-3,3,3-trifluoropropene (F-1233zd. Benchchem.
- ACS Publications. Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
- PubMed Central. Analysis of the quality of crystallographic data and the limitations of structural models. PubMed Central.
- CCS Chemistry - Chinese Chemical Society. Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na. CCS Chemistry - Chinese Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. yavuzlab.com [yavuzlab.com]
Risk Management and Handling of Phenylthio Propene Derivatives in Medicinal Chemistry
Executive Summary: Chemical Context & Utility
Phenylthio propene derivatives (e.g., Allyl Phenyl Sulfide, CAS 5296-64-0) represent a specialized class of organosulfur intermediates critical in the synthesis of sulfur-containing heterocycles and as bioisosteres in drug discovery. Their utility lies in the versatility of the allyl-sulfide motif , which serves as a precursor for radical cyclizations, [2,3]-sigmatropic rearrangements, and Pummerer rearrangements.
However, these compounds present a unique dual-hazard profile: high olfactory potency ("stench") combined with sensitization risks and reactive instability (oxidation/polymerization). This guide synthesizes safety data, metabolic insights, and field-proven handling protocols to ensure operational integrity in high-throughput screening (HTS) and scale-up environments.
Critical Hazard Profile (GHS & Operational)
The primary hazards of phenylthio propenes are not solely toxicological but also psychological and operational due to their low odor thresholds.
GHS Classification & Toxicology Data
The following data summarizes the hazard baseline for Allyl Phenyl Sulfide and its oxidized analogs (e.g., Phenyl Vinyl Sulfone).
| Hazard Category | GHS Classification | Key Metrics / Observations |
| Acute Toxicity (Oral) | Category 4 | LD50 (Rat) ≈ 2,980 mg/kg (based on allyl sulfide proxy) [1, 2]. |
| Skin/Eye Irritation | Category 2 / 2A | Causes significant erythema and conjunctival irritation upon contact. |
| Sensitization | Skin Sens. 1 | High potential for allergic contact dermatitis (ACD) due to protein haptenization. |
| STOT - SE | Category 3 | Respiratory tract irritation; inhalation of vapors can cause "olfactory fatigue." |
| Organoleptic | STENCH | Odor threshold < 1 ppb. Induces nausea and psychological distress at non-toxic levels. |
The "Stench" Factor: A Safety Critical Control Point
Unlike standard solvents, the stench of phenylthio derivatives is a bio-active hazard . The human nose detects these thiols/sulfides at concentrations orders of magnitude below their toxicological LOAEL (Lowest Observed Adverse Effect Level).
-
Risk: "Olfactory Fatigue." prolonged exposure paralyzes the olfactory nerve, leading researchers to underestimate vapor concentration.
-
Control: All handling must occur in a fume hood with a face velocity >100 fpm. Double-gloving with fluoroelastomer (Viton) or high-grade nitrile is mandatory; latex is permeable to lipophilic sulfides.
Chemical Reactivity & Stability
Understanding the reactivity profile is essential for storage and waste management.
Oxidation Sensitivity (The Metabolic & Safety Link)
The sulfur atom is highly nucleophilic and prone to oxidation. This is the primary mechanism for both bioactivation (toxicity) and chemical neutralization (waste treatment) .
-
Air Oxidation: Slow conversion to sulfoxides (R-SO-R') upon prolonged air exposure.
-
Chemical Oxidation: Rapid conversion to sulfones (R-SO2-R') using peroxides or hypochlorites.
Polymerization Risks
While Allyl Phenyl Sulfide is relatively stable, related Phenyl Vinyl Sulfides and Sulfones are Michael acceptors.
-
Trigger: Exothermic polymerization can occur in the presence of radical initiators or strong bases.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent autoxidation and premature polymerization.
Protocol: Oxidative Neutralization (De-Stenching)
Objective: To chemically convert volatile, malodorous sulfides into non-volatile, odorless sulfoxides/sulfones before glassware leaves the fume hood.
The Bleach Oxidation Workflow
Reagent: Sodium Hypochlorite (NaOCl, 5-10% solution - household bleach strength is sufficient). Mechanism: The hypochlorite ion attacks the sulfur nucleophile, oxidizing it sequentially.
Expert Insight: Never use acidic bleach solutions. Acidification releases Chlorine gas (
). Maintain pH > 10.
Figure 1: Workflow for the oxidative neutralization of organosulfur residues using sodium hypochlorite.
Step-by-Step Decontamination
-
Preparation: Prepare a bath of 10% NaOCl (bleach) in a fume hood. Add a small amount of surfactant (dish soap) to assist in solubilizing lipophilic residues.
-
Rinsing: Rinse reaction flasks with a minimal amount of acetone. Do not put this acetone rinse into the organic waste immediately if it smells.
-
Quenching: Pour the acetone rinse slowly into the bleach bath.
-
Caution: This reaction is exothermic.
-
-
Soaking: Submerge all glassware, septa, and stir bars in the bleach bath for at least 2 hours.
-
Disposal: The resulting solution contains oxidized sulfones (odorless). Check pH; if neutral/basic, it can often be drained with copious water (consult local EH&S regulations).
Toxicology & Metabolic Pathways
The toxicity of phenylthio propenes is largely dictated by their metabolic fate in the liver. The S-oxidation pathway is the dominant route, mediated by Cytochrome P450 enzymes (specifically CYP2E1) and Flavin-containing Monooxygenases (FMOs).
Bioactivation vs. Detoxification
-
Sulfoxidation: Conversion to the sulfoxide is generally a detoxification step regarding odor, but sulfoxides can be further metabolized.
-
Epoxidation: The allyl moiety (double bond) can undergo epoxidation, creating a reactive electrophile capable of alkylating DNA or proteins (genotoxicity potential) [3].
Figure 2: Metabolic fate of phenylthio propenes. S-oxidation leads to excretion, while alkene epoxidation presents a toxicity risk.
Emergency Response Protocols
Spill Management
Do not attempt to wipe up a sulfide spill with paper towels alone. This increases the surface area for evaporation, worsening the stench and respiratory hazard.
-
Evacuate & Ventilate: Clear the immediate area.
-
Oxidative Containment: Pour dilute bleach (or a specific spill kit like "Odor-Eater") directly over the spill perimeter first, then the center.
-
Absorption: Add vermiculite or clay absorbent after the bleach has had 5-10 minutes to react.
-
Disposal: Sweep into a sealed container. Label as "Hazardous Waste - Sulfide Debris."
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Tip: Washing with a dilute solution of baking soda (sodium bicarbonate) can help neutralize residual odors on skin.
-
Eye Contact: Rinse immediately for 15 minutes.[1] Seek ophthalmological evaluation due to potential for corneal injury (Category 2A).
References
-
The Good Scents Company. (2023). Allyl Sulfide Safety and Toxicity Data. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Phenyl Vinyl Sulfide Compound Summary. [Link]
-
Columbia University EH&S. (2022). SOP for Stench Chemicals. [Link]
Sources
Methodological & Application
Protocols for synthesizing trifluoromethylated heterocycles using 1-Propene derivatives
Application Note: Advanced Protocols for Synthesizing Trifluoromethylated Heterocycles using 1-Propene Derivatives
Executive Summary
The strategic incorporation of trifluoromethyl (
This guide details protocols for utilizing two critical 1-propene derivatives:
-
3,3,3-Trifluoropropene (TFP): A gaseous dipolarophile ideal for [3+2] cycloadditions.
-
2-Bromo-3,3,3-trifluoropropene (BTP): A liquid, versatile radical acceptor and cross-coupling partner.
Safety & Handling: The Gas vs. Liquid Paradigm
Handling fluorinated propenes requires distinct safety protocols depending on their physical state.
-
3,3,3-Trifluoropropene (TFP):
-
State: Gas (bp -18 °C).
-
Hazards: Flammable, asphyxiant, high-pressure risk.
-
Handling: Must be condensed into a pre-cooled solvent trap or introduced via a mass flow controller into a pressurized reactor (autoclave).
-
-
2-Bromo-3,3,3-trifluoropropene (BTP):
-
State: Liquid (bp 34 °C).
-
Hazards: Volatile, lachrymator.
-
Handling: Standard Schlenk techniques; store at 4 °C to prevent volatilization.
-
Workflow Diagram: TFP Liquefaction for Batch Reactions
Caption: Safe condensation workflow for converting gaseous TFP into a solution-phase reagent for benchtop reactions.
Module A: Synthesis of 5-Trifluoromethyl-Isoxazolines via TFP
Target Scaffold: 3-Aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole.
Mechanism: 1,3-Dipolar Cycloaddition.[1][2]
Key Advantage: High regioselectivity driven by the electron-withdrawing
Mechanistic Insight & Regioselectivity
The
-
Regiochemical Outcome: The oxygen atom of the nitrile oxide attacks the substituted carbon (C2) of the propene, while the carbon atom of the dipole attacks the terminal methylene (C1). This exclusively yields the 5-substituted isoxazoline.
Experimental Protocol
Reagents:
-
Aryl hydroximoyl chloride (Precursor to Nitrile Oxide) [1.0 equiv]
-
3,3,3-Trifluoropropene (TFP) [Excess, ~3-5 equiv]
-
Triethylamine (
) [1.2 equiv] -
Dichloromethane (DCM) or Ethyl Acetate [0.2 M]
Step-by-Step Procedure:
-
Preparation: Charge a high-pressure glass tube (ACE Glass or similar) with the aryl hydroximoyl chloride and anhydrous DCM. Add a magnetic stir bar.[3]
-
TFP Addition: Cool the vessel to -78 °C. Condense TFP gas (see Diagram 1) into the vessel until the volume corresponds to ~3-5 equivalents (density
1.0 g/mL at -20°C). -
Initiation: Add
dropwise to the cold solution. The base dehydrohalogenates the precursor to generate the nitrile oxide in situ. -
Reaction: Seal the vessel immediately. Allow it to warm to room temperature (25 °C) behind a blast shield. Stir for 12–16 hours.
-
Note: As the reaction warms, internal pressure will rise. Ensure the vessel is rated for >5 bar.
-
-
Workup: Vent the excess TFP gas into a fume hood exhaust (or cold trap for recovery). Dilute the mixture with water and extract with DCM.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Data Summary:
| Parameter | Specification |
| Limiting Reagent | Hydroximoyl Chloride |
| TFP Equivalents | 3.0 – 5.0 (Excess drives kinetics) |
| Temperature | -78 °C (Addition) |
| Typical Yield | 85 – 95% |
| Regioselectivity | >98:2 (5-isomer : 4-isomer) |
Module B: Functionalization of 2-Bromo-3,3,3-trifluoropropene (BTP)[3]
Target Scaffolds:
Protocol: Photoredox Radical Cascade (Giese Addition)
This protocol constructs complex trifluoromethylated alkyl bromides, which can be cyclized into lactams or pyrrolidines in subsequent steps.
Reagents:
-
Redox-Active Ester (RAE) (radical precursor derived from carboxylic acid) [1.0 equiv]
-
2-Bromo-3,3,3-trifluoropropene (BTP) [2.0 equiv][3]
-
Hantzsch Ester (HE) [1.5 equiv]
-
Solvent: MeOH or DMSO [0.1 M]
-
Light Source: Blue LEDs (440-460 nm)
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube, combine the RAE and Hantzsch Ester.
-
Solvent & BTP: Evacuate and backfill with Argon (3x). Add degassed MeOH. Add liquid BTP via syringe (BTP is liquid at RT, handle quickly to avoid evaporation).
-
Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir at 40 °C (fan cooling required to maintain temp) for 12 hours.
-
Mechanism: The excited RAE generates an alkyl radical via Single Electron Transfer (SET). This radical adds to the terminal carbon of BTP. The resulting radical is quenched by the Hantzsch ester, preserving the C-Br bond.
-
Isolation: Concentrate solvent and purify via silica gel chromatography.
Protocol: Pd-Catalyzed Carbonylation to Acrylamides
This reaction converts BTP directly into acrylamides, which are potent Michael acceptors for heterocycle synthesis (e.g., reaction with hydrazines to form pyrazoles).
Reagents:
-
BTP [2.0 equiv]
-
Aniline derivative [1.0 equiv]
-
Catalyst:
[2 mol%] -
Ligand:
[4 mol%] -
Base:
[2.0 equiv] -
CO Source: Carbon Monoxide balloon or autoclave (8 atm).
Workflow Diagram: BTP Divergent Synthesis
Caption: Divergent synthetic pathways for BTP. Pathway A utilizes radical chemistry for saturated systems; Pathway B uses metal catalysis for unsaturated carbonyls.
References
-
BenchChem. (2025). Proper Disposal and Handling of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals. BenchChem Safety Guides. Link
-
Guo, P., et al. (2022).[3] "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor." Organic Letters, 24(11), 2145-2148. Link
-
Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. Link
-
Mao, J., et al. (2023).[4] "Synthesis of
Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene." Journal of Organic Chemistry. Link -
SynQuest Labs. (2020). Safety Data Sheet: 3,3,3-Trifluoropropene. Link
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Step-by-step procedure for using 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- as a reagent
Application Note: 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- as a C3-Synthon
Executive Summary
This technical guide details the handling and application of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- (CAS: 34633-56-2). This reagent, a highly functionalized trifluoromethylated ketene trithioorthoester , serves as a potent C3-dielectrophile equivalent .
Its primary utility lies in the regioselective synthesis of trifluoromethylated heterocycles (specifically pyrazoles, isoxazoles, and pyrimidines), which are critical pharmacophores in modern drug discovery. The "tris(phenylthio)" moiety acts as a versatile leaving group system, enabling stepwise nucleophilic substitution (
Safety & Handling (Critical)
-
Hazard Identification: This reagent releases thiophenol (PhSH) upon hydrolysis or nucleophilic attack. Thiophenol is highly toxic, corrosive, and possesses an intense, nauseating stench.
-
Containment: All procedures must be performed in a high-efficiency fume hood.
-
Quenching: All glassware and waste must be treated with a bleach (sodium hypochlorite) solution to oxidize residual thiophenol to the odorless disulfide or sulfonic acid before removal from the hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Reagent Profile & Mechanism
Chemical Structure:
The reactivity is driven by the "push-pull" electronic nature. The electron-withdrawing
Mechanistic Pathway (Graphviz)
The following diagram illustrates the reaction of the reagent with a binucleophile (e.g., hydrazine) to form a pyrazole.
Caption: Stepwise Addition-Elimination (
Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles
Objective: To synthesize 3-trifluoromethyl-5-(phenylthio)pyrazole derivatives using hydrazine or substituted hydrazines.
Materials:
-
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- (1.0 equiv)
-
Hydrazine hydrate (or Methylhydrazine) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base: Triethylamine (Et3N) (Catalytic or 1.0 equiv to scavenge PhSH)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the Tris(phenylthio) reagent in 5 mL of Ethanol.
-
Addition: Cool the solution to 0°C. Dropwise add 1.2 mmol of hydrazine hydrate.
-
Note: The reaction is exothermic. Control temperature to prevent polymerization.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear, and a new fluorescent spot (pyrazole) will appear.
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, typically 10-20% EtOAc in Hexane).
Expected Outcome:
The product will be a 3-trifluoromethyl-5-phenylthio-pyrazole . The remaining
Protocol B: Hydrolysis to Trifluoromethyl Thioesters
Objective: To convert the reagent into
Procedure:
-
Dissolve the reagent in THF/Water (4:1) .
-
Add 2.0 equiv of
(Mercury(II) chloride) or as a thiophile to assist hydrolysis (Lewis Acid activation). -
Stir at room temperature for 12 hours.
-
Filter through Celite to remove metal salts.
-
Extract with ether and purify.
Data Analysis & Troubleshooting
Table 1: Reaction Optimization Guidelines
| Parameter | Condition | Effect / Observation |
| Solvent | Ethanol (Protic) | Best for Cyclization. Promotes proton transfer steps required for tautomerization. |
| Solvent | THF (Aprotic) | Slower reaction; may require stronger heating or Lewis Acid catalyst. |
| Nucleophile | Hydrazine ( | Yields NH-pyrazole . Tautomeric mixture (3-CF3 vs 5-CF3) exists in solution. |
| Nucleophile | Methylhydrazine | Regioselectivity issue. Typically yields 1-methyl-3-trifluoromethyl isomer as major product due to steric control. |
| Byproduct | Thiophenol ( | Inhibitor. If not neutralized, PhSH can attack the product. Use NaOH wash or Et3N to drive equilibrium. |
References
-
Synthesis of Trifluoromethylated Ketene Thioacetals
- Source: Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
-
Relevance: Foundational text on fluoro-organic building blocks.[2]
-
Reactivity of Tris(phenylthio)
-
General Synthesis of CF3-Pyrazoles
- Source: Fustero, S. et al. (2011). "Improved Regioselective Synthesis of Pyrazoles..." Organic Letters.
- Relevance: Provides comparative protocols for hydrazine cyclizations with fluorin
-
CAS Registry Data
Sources
Topic: Preparation of Trifluoromethylated Ketones from Vinyl Sulfides
An Application Note and Protocol Guide for Researchers
Abstract
Trifluoromethyl ketones (TFMKs) are a privileged structural motif in medicinal chemistry and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of synthetic strategies for preparing TFMKs from vinyl sulfides, versatile and readily accessible building blocks.[3] We will explore the underlying chemical principles, from the necessary activation of the vinyl sulfide precursor to the final trifluoromethylation and conversion steps. This document furnishes researchers with both the theoretical framework and detailed, field-tested protocols to successfully implement these transformations in a laboratory setting.
Introduction: The Strategic Importance of TFMKs and Vinyl Sulfides
The trifluoromethyl group (CF3) is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule.[4] Trifluoromethyl ketones, in particular, serve as potent enzyme inhibitors and versatile synthetic intermediates.[2] Traditional methods for their synthesis often rely on the trifluoromethylation of pre-existing carbonyl compounds, which can require harsh conditions or expensive reagents.[5][6]
Vinyl sulfides offer an alternative and highly adaptable entry point. Their synthetic utility stems from the dual reactivity of the alkene and the sulfur moiety, which can be readily oxidized to tune the electronic properties of the molecule. This guide details a logical, multi-step approach that leverages this reactivity to construct the valuable TFMK framework.
Synthetic Strategy: A Two-Stage Approach
The conversion of a vinyl sulfide to a trifluoromethyl ketone is not a direct transformation but rather a strategic sequence involving two key stages: Activation and Trifluoromethylative Conversion . The initial vinyl sulfide is relatively unreactive towards many trifluoromethylating agents. Therefore, the sulfur must first be oxidized to an electron-withdrawing sulfoxide or sulfone. This "activation" step renders the β-vinyl carbon susceptible to attack, paving the way for the introduction of the CF3 group.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: High-Performance Separation of Phenylthio (PTH/PTC) Derivatives
Status: Operational Ticket Focus: Chromatographic Anomalies in Edman Degradation & Amino Acid Analysis Lead Scientist: [AI Persona]
Introduction: The Hydrophobic Challenge
Welcome to the technical support hub for phenylthio-derivative chromatography. Whether you are performing N-terminal sequencing (Edman Degradation) yielding PTH-amino acids or conducting pre-column derivatization (e.g., Pico-Tag™) yielding PTC-amino acids , you are battling the same fundamental adversaries: hydrophobicity, structural isomerism, and reagent byproducts.
This guide moves beyond basic operation manuals to address the "why" behind your chromatographic failures, focusing on the three most common support tickets we receive: byproduct interference, isobaric co-elution, and retention time drift.
Module 1: The "Ghost Peak" Crisis (DPTU & DPU)
Symptom: Large, broad peaks appearing in the middle of the chromatogram (often eluting near PTH-Met, PTH-Val, or PTH-Pro) that do not correspond to any amino acid standard.
Root Cause Analysis: The phenylisothiocyanate (PITC) reagent is highly reactive.[1] While it couples with amines to form the desired derivative, it also reacts avidly with trace water and atmospheric oxygen.
-
DPU (Diphenylurea): Formed by PITC oxidation/hydrolysis.
-
DPTU (Diphenylthiourea): The primary artifact formed when PITC reacts with aniline (a breakdown product) or hydrolyzes under basic conditions.
The Chemistry of Interference:
Figure 1: Reaction pathways showing the origin of DPTU/DPU artifacts competing with the target PTH-amino acid.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Action: Replace PITC if opened >2 weeks ago. PITC degrades autocatalytically once exposed to air.
-
Verification: Inject a "blank" cycle (no protein). If the DPTU peak persists, the contamination is in the reagent bottle, not the sample.
-
-
Extraction Optimization:
-
Context: PTH-amino acids are extracted with ethyl acetate or chlorobutane. DPTU is highly soluble in these solvents.
-
Action: Use a heptane wash step if your protocol allows. Heptane selectively removes some non-polar byproducts with minimal loss of hydrophobic PTH-AAs (like Leu/Ile), though care must be taken with PTH-Trp.
-
-
Column Wash:
-
Action: DPTU often fouls the column head. Run a high-organic wash (90% Acetonitrile) at 60°C for 30 minutes to strip accumulated urea derivatives.
-
Module 2: The Isobaric Nightmare (Leu vs. Ile)
Symptom: PTH-Leucine and PTH-Isoleucine elute as a single peak or a "shouldered" peak, making sequence assignment impossible.
Technical Insight: Leu and Ile are structural isomers (Mass: 113 Da). Their hydrophobicity on C18 columns is nearly identical. Separation is driven purely by steric selectivity—how the branched chain fits into the C18 pores.
Optimization Protocol:
| Parameter | Impact on Resolution (Rs) | Recommended Setting |
| Temperature | CRITICAL. Selectivity changes drastically with Temp. | 35°C - 42°C (Do not exceed 45°C; resolution often degrades at high temp for this pair). |
| Mobile Phase | Modifies stationary phase wetting. | Use Acetate/Acetonitrile gradients. Avoid MeOH for this pair if possible. |
| Column Type | Pore size and carbon load dictate steric access. | Use C18 with high carbon load (>15%). Phenyl-Hexyl columns offer alternative selectivity if C18 fails. |
Step-by-Step Resolution Fix:
-
Standardize: Inject a 50:50 mix of PTH-Leu and PTH-Ile.
-
Temperature Sweep: Run the isocratic portion of your gradient at 35°C, 38°C, and 40°C.
-
Note: You will likely find a "sweet spot" where the peaks split. A 2°C change can merge them.
-
-
Gradient Shallowing: If separation is partial, reduce the gradient slope by 50% during the elution window (typically 15-25 min).
Module 3: Mobile Phase & Retention Drift
Symptom: Retention times (RT) for Basic (His, Arg) and Acidic (Asp, Glu) PTH-AAs shift between runs, causing identification software to fail.
The Mechanism: PTH-amino acids have ionizable groups.
-
PTH-His (pKa ~6.0): Slight pH changes in the mobile phase cause it to shift rapidly between charged (early eluting) and neutral (late eluting).
-
PTH-Arg: Highly polar, often elutes early. Requires ion-pairing to retain.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for diagnosing retention time instability.
Corrective Actions:
-
Buffer Precision: Do not rely on "pH paper." Use a calibrated pH meter. For PTH-His stability, pH 4.5 - 5.0 (Acetate) is the standard stability window.
-
Ion Pairing: If PTH-Arg elutes in the void volume, ensure your buffer contains sufficient ionic strength (e.g., Sodium Acetate) or a weak ion-pairing agent. Note: Avoid TFA if using MS detection; use Formic Acid/Ammonium Formate instead.
-
Column Storage: Never store the column in 100% aqueous buffer. Microbial growth changes the surface chemistry, permanently altering selectivity for polar PTH-AAs. Store in 50/50 Acetonitrile/Water.
Module 4: FAQ & Quick Fixes
Q: I see "doublets" for every peak. Is my column dead? A: Likely not. This is usually a physical connection issue. Check for a void at the head of the column (caused by pressure shock) or a loose fitting creating dead volume.
-
Test: Reverse the column (if permitted by manufacturer) and flush. If peaks sharpen, the inlet frit was clogged or the bed had a void.
Q: My baseline rises sharply at the end of the gradient. A: This is "Ghost Elution." Impurities in the mobile phase (A or B) concentrate on the column during equilibration and elute when the organic % increases.
-
Fix: Use HPLC-grade solvents.[2] Filter aqueous buffers through 0.22 µm membranes.
Q: PTH-Ser and PTH-Thr peaks are tiny or missing. A: These derivatives are chemically unstable. They undergo β-elimination to form dehydro-derivatives.
-
Expectation Management: You will often see "breakdown peaks" eluting earlier. Quantify based on the sum of the parent and breakdown peaks if your software allows.
References
-
Waters Corporation. (n.d.).[3][4] Pico[1][3][5]•Tag Amino Acid Analysis System Operator’s Manual. Retrieved from
-
Agilent Technologies. (2021). Amino Acid Analysis – 'How-To' Guide. Publication 5991-7694EN.[6] Retrieved from
-
Creative Proteomics. (n.d.). Interpreting Edman Sequencing Results: A Guide to HPLC Chromatograms and PTH-Amino Acids. Retrieved from
- Lottspeich, F. (1980). Identification of the phenylthiohydantoin derivatives of amino acids by high pressure liquid chromatography. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
- Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Tris(phenylthio)propene: A Predictive Analysis and Comparative Framework
Introduction
Tris(phenylthio)propene represents a unique class of organosulfur compounds with potential applications in organic synthesis and materials science. The structural elucidation of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns is not merely an academic exercise; it provides a definitive fingerprint for identification, differentiation from isomers, and quality control.
This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of tris(phenylthio)propene. In the absence of direct literature spectra for this specific molecule, we will apply fundamental principles of mass spectrometry, drawing upon established fragmentation behaviors of thioethers, alkenes, and aromatic compounds to construct a theoretical framework. This document will serve as a valuable resource for researchers, enabling them to anticipate and interpret the mass spectra of this and related compounds.
Predicted Mass Spectrometry Fragmentation Pathways of Tris(phenylthio)propene
Upon electron ionization, the tris(phenylthio)propene molecule will form a molecular ion (M+•). Due to the presence of multiple aromatic rings and a conjugated system, the molecular ion is expected to be relatively stable and thus observable in the mass spectrum.[1][2][3] The subsequent fragmentation of this molecular ion is predicted to be governed by the cleavage of the weakest bonds and the formation of the most stable fragment ions. The primary fragmentation pathways are anticipated to be α-cleavage at the sulfur atoms and allylic cleavage, driven by the formation of resonance-stabilized cations.[4][5]
Key Predicted Fragmentation Reactions:
-
α-Cleavage (C-S Bond Cleavage): This is a characteristic fragmentation mode for thioethers.[5][6] The cleavage of a carbon-sulfur bond adjacent to the propenyl backbone can lead to the formation of a stable phenylthio radical (•SPh) and a resonance-stabilized cation. The loss of a phenylthio radical (mass = 109 Da) from the molecular ion would result in a significant fragment ion.
-
Allylic Cleavage: The double bond in the propene backbone creates an allylic position. Cleavage of a C-S bond at this position is highly favorable as it results in a resonance-stabilized allylic cation.[2][3] This is often a dominant fragmentation pathway in molecules containing a double bond.
-
Loss of Thiophenol: Rearrangement reactions followed by the elimination of a neutral molecule of thiophenol (C₆H₅SH, mass = 110 Da) are also plausible. This type of rearrangement is common in mass spectrometry and leads to a stable, even-electron fragment ion.
-
Phenyl Cation Formation: The presence of phenyl groups will likely lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77, and potentially the tropylium ion, also at m/z 91 through rearrangement, which are common fragments for aromatic compounds.[7]
-
Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For example, the initial fragment from α-cleavage could lose another phenylthio radical or a molecule of thiophenol.
Visualizing the Fragmentation Pathways
The following diagrams, rendered using Graphviz, illustrate the predicted primary fragmentation pathways of tris(phenylthio)propene.
Figure 1: Predicted primary fragmentation pathways of tris(phenylthio)propene.
Comparative Fragmentation Analysis: Differentiating Isomers
To highlight the diagnostic power of mass spectrometry, let's consider a hypothetical isomer, 1,2,3-tris(phenylthio)propane. The absence of a double bond in the propane backbone would significantly alter the fragmentation pattern.
| Feature | Tris(phenylthio)propene | 1,2,3-Tris(phenylthio)propane | Rationale for Difference |
| Molecular Ion (M+•) | Expected to be prominent | Likely less intense | The double bond in the propene isomer contributes to the stability of the molecular ion through resonance. |
| Allylic Cleavage | A major fragmentation pathway | Absent | The saturated propane backbone lacks the allylic position necessary for this favorable cleavage. |
| McLafferty Rearrangement | Unlikely | Possible if a γ-hydrogen is present relative to a charge site | The saturated backbone of the propane isomer could potentially undergo this rearrangement, leading to characteristic neutral losses. |
| Key Fragment Ions | Dominated by fragments resulting from allylic and α-cleavage. | Dominated by fragments from α-cleavage and C-C bond fragmentation of the propane chain. | The presence or absence of the double bond dictates the primary fragmentation drivers. |
This comparative analysis demonstrates that while both isomers would exhibit fragments related to the loss of phenylthio groups, the fragmentation pattern of the propene isomer would be uniquely characterized by ions resulting from allylic cleavage.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of tris(phenylthio)propene using a standard gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Objective: To obtain a reproducible and high-quality electron ionization mass spectrum of tris(phenylthio)propene.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer (or equivalent)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of tris(phenylthio)propene in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved before injection.
-
-
GC Conditions (Typical Starting Parameters):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 600.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to tris(phenylthio)propene.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation patterns outlined in this guide.
-
Predicted Key Fragment Ions and Their Structures
The following table summarizes the predicted major fragment ions for tris(phenylthio)propene, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |
| [M]+• | [C₂₁H₁₈S₃]+• | Molecular Ion |
| [M - 109]+ | [C₁₅H₁₃S₂]+ | α-Cleavage (Loss of •SPh) |
| [M - 110]+• | [C₁₅H₁₂S₂]+• | Rearrangement (Loss of C₆H₅SH) |
| [C₉H₉S₂]+ | [(PhS)₂CH-CH=CH₂]+ | Allylic Cleavage |
| 109 | [C₆H₅S]+ | Phenylthio Cation |
| 77 | [C₆H₅]+ | Phenyl Cation |
Conclusion
This guide provides a predictive framework for understanding the electron ionization mass spectrometry fragmentation patterns of tris(phenylthio)propene. By applying established principles of fragmentation for thioethers, alkenes, and aromatic systems, we have proposed the most likely fragmentation pathways, including α-cleavage and allylic cleavage, and have highlighted key diagnostic ions. The comparative analysis with a saturated analogue underscores the utility of these fragmentation patterns in distinguishing between isomers. The provided experimental protocol offers a starting point for researchers to acquire high-quality mass spectra for this and related molecules. This predictive guide serves as a valuable tool for the structural characterization and identification of novel organosulfur compounds.
References
-
Journal of the American Society for Mass Spectrometry. (n.d.). Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. ACS Publications. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2025, August 6). Mass Spectrometry of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PMC. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Retrieved from [Link]
-
ResearchGate. (2017, September 22). Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives. Retrieved from [Link]
-
ResearchGate. (2022, June 7). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram. Retrieved from [Link]
-
PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved from [Link]
-
PubMed. (2008, August 15). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, October 9). Mass Spectra of Alkene. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 11. Alkenes, Infrared Spectroscopy & Mass Spectrometry. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. Mass Spectra of Alkene - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
X-ray crystallography data for 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- structure confirmation
The following guide provides a rigorous technical comparison and experimental protocol for confirming the structure of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- (hereafter referred to as TF-TPP ).
This guide is designed for pharmaceutical and materials scientists who must distinguish between regioisomers and confirm stereochemical parameters in sterically congested fluorinated vinyl sulfides.
Executive Summary & Chemical Context
The Challenge: The molecule TF-TPP (
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following matrix objectively compares the utility of SC-XRD against standard spectroscopic methods for this specific sulfur-rich fluorinated system.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: NMR ( | Method C: Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomistic Coordinates & Bond Angles | Connectivity & Chemical Environment | Molecular Formula & Fragmentation |
| Stereochemistry | Absolute (Defines | Relative/Ambiguous in crowded systems | None |
| Steric Insight | Direct measurement of | Inferred via NOESY (often inconclusive) | None |
| Sample State | Solid (Single Crystal required) | Solution ( | Gas Phase / Ionized |
| Limit of Detection | Requires ~0.1 mm crystal | Low ( | Ultra-Low (picograms) |
| Sulfur Specificity | High (S scatters X-rays strongly) | Low (No standard NMR active isotope) | Moderate (Isotope Pattern) |
Why SC-XRD Wins for TF-TPP[1]
-
Heavy Atom Effect: The three Sulfur atoms (
) provide excellent scattering power, allowing for precise positioning of the carbon backbone even if the Fluorine atoms exhibit rotational disorder. -
Torsional Resolution: In TF-TPP, the steric clash between the
group and the cis-phenylthio group forces the alkene out of planarity. NMR assumes time-averaged planarity; SC-XRD captures the static distorted state.[1]
Experimental Protocol: Structure Determination Workflow
This protocol is designed to ensure high-quality data collection for sulfur-rich organic crystals.[1]
Phase 1: Crystallization (The Critical Bottleneck)
Vinyl sulfides are often oily. To obtain diffraction-quality crystals of TF-TPP:
-
Solvent System: Use a binary system of Dichloromethane (DCM) / Pentane .[1]
-
Method: Vapor Diffusion.[1]
-
Dissolve 20 mg of TF-TPP in 0.5 mL DCM in a small inner vial.
-
Place in a larger jar containing 5 mL Pentane.
-
Seal and store at
in the dark (sulfides can be photosensitive).
-
-
Target: Look for colorless/pale yellow blocks or prisms after 48-72 hours. Avoid needles (often twinned).[1]
Phase 2: Data Collection Parameters
-
Radiation Source: Molybdenum (
, ) .[1] -
Temperature: 100 K (Cryostream) .
-
Reasoning: Essential to freeze the rotation of the
group and reduce thermal motion of the phenyl rings.
-
Phase 3: Refinement Strategy
-
Space Group Determination: Likely Triclinic (
) or Monoclinic ( ) due to lack of molecular symmetry.[1] -
Disorder Handling: The
group often rotates. If electron density is smeared, model as a rigid group with two positions (A/B) and refined occupancy (e.g., AFIX 137 in SHELX).
Reference Data Standards (Validation Metrics)
When analyzing your crystal structure, compare your refined parameters against these established geometric standards for fluorinated vinyl sulfides. Deviations
Table 1: Expected Geometric Parameters for TF-TPP
| Parameter | Bond Type | Expected Length/Angle | Notes |
| Bond Length | Typical for vinyl sulfides.[1] | ||
| Bond Length | Short due to high electronegativity.[1] | ||
| Bond Length | May be elongated due to steric twist.[1] | ||
| Bond Angle | At the geminal C1 position.[1] | ||
| Torsion | Key metric for steric strain. |
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
This logic flow determines when to escalate from NMR to SC-XRD for this specific compound class.[1]
Caption: Decision matrix for characterizing sterically hindered fluorinated alkenes.
Diagram 2: Crystallographic Refinement Workflow
The specific path for handling Sulfur/Fluorine rich datasets.
Caption: Step-by-step refinement protocol highlighting the critical CF3 disorder check.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link][1]
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] [Link]
-
Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.[1] (Source for standard bond lengths). [Link]
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] [Link]
-
Dolbier, W. R. (2005).[1] "Fluorine chemistry at the millennium." Journal of Fluorine Chemistry, 126(2), 157-163.[1] (Context on fluorinated alkene reactivity). [Link]
Sources
Elemental Analysis Expectations for C21H15F3S3 Compounds
Executive Summary: The Fluorine-Sulfur Challenge[1][2]
In the characterization of high-performance organic semiconductors and fluorinated pharmaceuticals, the molecular formula C21H15F3S3 represents a specific analytical "stress test." While carbon and hydrogen are routine, the simultaneous presence of 13.5% Fluorine and 22.9% Sulfur creates a hostile environment for standard combustion analyzers.
Fluorine tends to attack silica combustion tubes (forming SiF₄), leading to low recovery and instrument damage, while high sulfur content requires elevated oxidation temperatures that can be compromised by fluorine interference. This guide objectively compares the three primary analytical pathways to validate this compound, moving beyond simple "black box" testing to a self-validating protocol.
Theoretical Baseline: The Target
Before initiating any experimental workflow, the theoretical composition must be established as the immutable standard for accuracy.
Target Molecule: C₂₁H₁₅F₃S₃ Molecular Weight: 420.54 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon | 21 | 12.011 | 252.23 | 59.98% | 59.58 – 60.38% |
| Hydrogen | 15 | 1.008 | 15.12 | 3.60% | 3.20 – 4.00% |
| Fluorine | 3 | 18.998 | 56.99 | 13.55% | 13.15 – 13.95% |
| Sulfur | 3 | 32.065 | 96.20 | 22.87% | 22.47 – 23.27% |
Critical Insight: In standard drug development, journals (e.g., J. Med. Chem.) require data within ±0.4%. For C21H15F3S3, a deviation in Sulfur >0.5% often indicates incomplete combustion of the thiophene/sulfide moieties due to fluorine suppression.
Comparative Methodologies
We evaluated three distinct analytical workflows. For this specific matrix (High S / High F), Method B (Hybrid) is the recommended gold standard, though Method A is faster for rough screening.
Method A: Dynamic Flash Combustion (Automated CHNS)
The Industry Standard (e.g., Elementar, Thermo FlashSmart)[1]
-
Mechanism: Sample is encapsulated in tin and combusted at >1000°C. Gases (CO₂, H₂O, SO₂, N₂) are separated via GC or adsorption columns.
-
The C21H15F3S3 Problem: Fluorine reacts with the quartz combustion tube to form SiF₄, which mimics N₂ or CO₂ signals and corrodes the reactor.
-
Required Modification: Addition of V₂O₅ (Vanadium Pentoxide) or WO₃ is mandatory to bind Fluorine and aid Sulfur oxidation.
-
Verdict: High risk of error for F and S. Excellent for C/H.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)
The High-Accuracy Alternative[1]
-
Mechanism: Sample is burned in a pure oxygen atmosphere within a closed flask containing an absorbing solution (e.g., H₂O₂/NaOH).[2] The solution is then injected into an Ion Chromatograph.[3]
-
The Advantage: Completely eliminates quartz tube interference. Converts all F to F⁻ and S to SO₄²⁻ quantitatively.
-
Verdict: Superior accuracy for Fluorine and Sulfur.[4] Slower throughput.
Method C: High-Resolution Mass Spectrometry (HRMS)
The Structural Validator
-
Mechanism: Q-TOF or Orbitrap analysis to determine exact mass and isotopic distribution.[1]
-
Verdict: Qualitative confirmation only. Cannot replace EA for bulk purity assessment (solvents/inorganic salts are invisible to ESI-MS).
Experimental Protocol: The Hybrid Validation Workflow
To achieve publishable data for C21H15F3S3, do not rely on a single run. Use this hybrid protocol.
Phase 1: Carbon & Hydrogen (Automated Combustion)[1]
-
Instrument: CHNS Analyzer (e.g., Elementar vario EL cube).
-
Sample Prep: Weigh 1.5 – 2.0 mg of C21H15F3S3 into a tin boat.
-
Additive: Add 10–15 mg of WO₃ (Tungsten Trioxide) powder directly over the sample.
-
Why? WO₃ acts as a combustion aid and "scavenger," preventing Fluorine from attacking the silica tube and ensuring complete oxidation of Sulfur.
-
-
Parameters:
-
Expectation: C and H should fall within ±0.3%. If C is low, incomplete combustion occurred (likely CF₄ formation).
Phase 2: Fluorine & Sulfur (Schöniger Flask + IC)[1]
-
Combustion:
-
Wrap 5.0 mg of sample in ash-free filter paper.
-
Place in a platinum carrier within a 500 mL Schöniger flask filled with O₂.
-
Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops of 30% H₂O₂ (to ensure S → SO₄²⁻).
-
Ignite and allow to stand for 30 minutes with intermittent shaking.
-
-
Analysis (Ion Chromatography):
-
Column: Anion exchange (e.g., Dionex IonPac AS11).[1]
-
Eluent: KOH gradient.
-
Detection: Conductivity suppression.
-
-
Calculation:
-
Compare F⁻ and SO₄²⁻ peak areas against a calibration curve of NaF and K₂SO₄ standards.
-
Visualization: Decision Logic & Interference
Figure 1: Analytical Decision Matrix for Fluorinated Sulfur Compounds
Caption: Workflow for selecting the correct analytical method based on accuracy requirements and sample scarcity.
Figure 2: The "Fluorine-Sulfur" Interference Mechanism
Caption: How Fluorine compromises standard combustion analysis, necessitating additives.[1]
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Low Carbon (<59.5%) | Formation of stable CF₄ (Tetrafluoromethane).[1] | Increase combustion temperature to 1150°C; add Tin (Sn) foil to generate flash heat. |
| Low Sulfur (<22.4%) | Fluorine interference or adsorption on ash.[1] | Use Method B (Schöniger Flask).[1] If using Method A, ensure V₂O₅ ratio is 1:10 (Sample:Additive). |
| Drifting Baseline | Fluorine etching the quartz tube. | Check quartz tube for "frosted" appearance. Replace tube and insert a WO₃ scrubber layer. |
| High Nitrogen (False) | SiF₄ gas eluting at the N₂ retention time. | Verify N% is near 0%. If N > 0.2%, SiF₄ is masquerading as Nitrogen. |
References
-
Thermo Fisher Scientific. (2020).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Elementar. (2021). CHNS analysis of fluorinated samples: Technical Note.Link
-
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123-129.[1][2] Link[1][2]
-
Royal Society of Chemistry. (2011). Microanalysis: Elemental Analysis Guidelines.Link[1]
-
ASTM International. (2018).[1] ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons.[4]Link[1]
Sources
- 1. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 11077541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
